6,8-Dimethoxy-1,3-dimethylisoquinoline

Total synthesis C–H activation Process chemistry

6,8-Dimethoxy-1,3-dimethylisoquinoline (CAS 66178-59-4) is a naturally occurring isoquinoline alkaloid first isolated from the bark of Ancistrocladus tectorius. With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, it represents the fully aromatic, naphthalene-devoid heterocyclic core that is the conserved structural motif embedded within over 180 naphthylisoquinoline (NIQ) alkaloids, including ancistrocladine, hamatine, dioncophyllines, and ancistrobenomines.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 66178-59-4
Cat. No. B11888200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethoxy-1,3-dimethylisoquinoline
CAS66178-59-4
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2C(=N1)C)OC)OC
InChIInChI=1S/C13H15NO2/c1-8-5-10-6-11(15-3)7-12(16-4)13(10)9(2)14-8/h5-7H,1-4H3
InChIKeyCXYMZDGZKXOHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethoxy-1,3-dimethylisoquinoline (CAS 66178-59-4): Sourcing and Structural Identity of the Core Naphthylisoquinoline Pharmacophore


6,8-Dimethoxy-1,3-dimethylisoquinoline (CAS 66178-59-4) is a naturally occurring isoquinoline alkaloid first isolated from the bark of Ancistrocladus tectorius [1]. With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, it represents the fully aromatic, naphthalene-devoid heterocyclic core that is the conserved structural motif embedded within over 180 naphthylisoquinoline (NIQ) alkaloids, including ancistrocladine, hamatine, dioncophyllines, and ancistrobenomines [2]. Its computed physicochemical descriptors (XLogP3 2.8, TPSA 31.4 Ų, zero H-bond donors, three H-bond acceptors) position it as a compact, ligand-efficient scaffold [3]. The compound is commercially available as a synthetic product, with two distinct total synthesis routes published, making it accessible for medicinal chemistry and chemical biology applications without reliance on botanical extraction [2].

Why Generic Isoquinoline Substitution Is Not Viable for 6,8-Dimethoxy-1,3-dimethylisoquinoline in NIQ-Based Research Programs


Interchanging 6,8-dimethoxy-1,3-dimethylisoquinoline with a generic isoquinoline or even a closely related analog such as 6,8-dimethoxyisoquinoline or 1,3-dimethylisoquinoline is scientifically unsound because the simultaneous presence of the 6,8-dimethoxy and 1,3-dimethyl substitution patterns is the minimum structural requirement that recapitulates the heterocyclic core of the pharmacologically validated naphthylisoquinoline alkaloids [1]. Structure–activity relationship (SAR) studies on ancistrolikokines have explicitly demonstrated that the oxygen substituent pattern at C-6 and C-8 of the isoquinoline portion plays a crucial role in determining antileukemic activity [1]. Furthermore, the fully aromatic isoquinoline ring (as opposed to the 3,4-dihydro variant) is a distinguishing feature of the most potent cytotoxic NIQs, including ancistrobenomines B and C, where full dehydrogenation of the isoquinoline portion is associated with strong activity against drug-sensitive and multidrug-resistant leukemia cells [2]. Using an analog lacking any of these features would compromise the validity of SAR studies and negate the compound's utility as a pharmacophore probe.

Quantitative Procurement Evidence: 6,8-Dimethoxy-1,3-dimethylisoquinoline Head-to-Head Differentiation Data


Synthetic Accessibility: 3-Step Ru-Catalyzed Route Achieves 27.3% Overall Yield vs. Prior 6-Step 22% Yield Protocol

Two validated total synthesis routes exist for 6,8-dimethoxy-1,3-dimethylisoquinoline, offering procurement optionality. The original Kaufman 2018 route proceeds in 6 steps from phloroacetophenone with a 22% overall yield, employing a Stille-type allylation and microwave-assisted 6π-azaelectrocyclization [1]. The improved Fonzo 2019 route employs a ruthenium-catalyzed C–H activation/alkenylation strategy and completes the synthesis in only 3 steps with a 27.3% overall yield—a 5.3 percentage-point absolute yield increase and a 50% reduction in step count [2]. For comparison, the total synthesis of the fully elaborated naphthylisoquinoline dioncophylline C requires substantially longer synthetic sequences (typically >10 steps) and often proceeds with lower overall yields, reflecting the increased complexity introduced by the biaryl axis and naphthyl moiety [3].

Total synthesis C–H activation Process chemistry Scalability

Cytotoxic Potency Differentiation: C-1 Functionalized Derivatives (Aldehyde 23) Exhibit Higher Cytotoxicity Than the Parent Compound 1 Across Three Human Cancer Cell Lines

In the only direct comparative cytotoxicity study reported to date, compound 1 (6,8-dimethoxy-1,3-dimethylisoquinoline) was tested head-to-head against its C-1 functionalized derivatives, aldehyde 23 and alcohol 24, across three human cancer cell lines: H1299 (non-small cell lung carcinoma), MDA-MB-468 (triple-negative breast adenocarcinoma), and MCF7 (ER+ breast adenocarcinoma) using the MTT assay with a 48-hour treatment [1]. At 50 μM, the parent compound 1 achieved approximately 50% cell survival across the three lines, whereas the aldehyde derivative 23 and alcohol 24 were slightly more active, reducing cell survival to approximately 40% [1]. At 100 μM, compound 23 displayed the best profile among the three heterocycles tested. At the 10 μM level, all three compounds had only a marginal effect [1]. Notably, the study authors interpreted these results as evidence that the isoquinoline core itself constitutes the pharmacophore, with activity modulated—but not conferred—by the attached naphthyl unit [1].

Cytotoxicity Cancer cell lines MTT assay Structure–activity relationship

Molecular Simplicity Advantage: MW 217 vs. >400 for Naphthylisoquinoline Alkaloids Enables Ligand-Efficient Fragment-Based Approaches

6,8-Dimethoxy-1,3-dimethylisoquinoline (MW 217.26 g/mol) is structurally the simplest fully aromatic representative of the NIQ pharmacophore class, being devoid of the naphthyl moiety and biaryl axis that characterize full NIQ alkaloids [1]. By comparison, ancistrocladine (MW 407.51 g/mol), hamatine (MW 407.51 g/mol), and dioncophylline C (MW ~377 g/mol) are approximately 1.7–1.9× larger [2]. This molecular simplicity translates into a markedly higher ligand efficiency potential: the core scaffold achieves measurable cytotoxicity at 50 μM despite a heavy atom count of only 16, whereas the full NIQs require the additional 16–18 heavy atoms of the naphthyl unit to reach IC50 values in the low micromolar range (e.g., dioncophylline C IC50 = 2.1 μM against MCF-7) [3]. The computed physicochemical profile of the target compound (TPSA 31.4 Ų, 0 HBD, 3 HBA, XLogP3 2.8) satisfies all Lipinski rule-of-five criteria, unlike many NIQ alkaloids which approach or exceed MW 500 and have higher logP values [1].

Fragment-based drug discovery Ligand efficiency Molecular complexity Pharmacophore mapping

Oxidation-State Differentiation: Fully Aromatic Isoquinoline vs. 3,4-Dihydro Analog Correlates with Enhanced Cytotoxic Potential in NIQ Alkaloids

6,8-Dimethoxy-1,3-dimethylisoquinoline exists in the fully aromatic isoquinoline oxidation state (C1=N bond), distinguishing it from its co-isolated 3,4-dihydro analog (S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline, which was also identified in A. tectorius [1]. Within the NIQ alkaloid class, the fully dehydrogenated isoquinoline portion is a hallmark of the most potently cytotoxic members. Ancistrobenomines B and C, which belong to the very rare group of alkaloids with a fully aromatic isoquinoline portion and a hydroxymethylene at C-3, display strong cytotoxic activities against drug-sensitive CCRF-CEM leukemia cells and their multidrug-resistant CEM/ADR5000 subline, with ancistrobenomine B exhibiting IC50 values in the low micromolar range (e.g., IC50 values of 11.84 μM against Plasmodium falciparum NF54 and reported activity against leukemia lines) [2]. In contrast, the dihydroisoquinoline scaffold (as found in ancistrotanzanines and related 5,1′-coupled alkaloids) is prevalently associated with antimalarial rather than cytotoxic mechanisms [3]. The target compound provides the fully aromatic oxidation state without the confounding influence of the naphthyl unit, enabling systematic evaluation of the contribution of ring aromaticity to cytotoxicity.

Oxidation state Aromaticity Cytotoxicity SAR Ancistrobenomines

C-1 Derivatization Handle: Aldehyde 23 and Alcohol 24 Demonstrate That C-1 Functionalization Modulates Cytotoxic Potency Without Abolishing Activity

The Kaufman 2018 synthesis additionally delivered two C-1 functionalized derivatives: aldehyde 23 (via SeO2 oxidation of the 3-methyl group, 70% yield) and alcohol 24 (NaBH4 reduction of 23, 93% yield) [1]. In the cytotoxicity assay, both C-1 oxygenated derivatives were slightly more potent than the parent compound 1 at 50 μM (survival ~40% vs. ~50%), with aldehyde 23 showing the best overall profile at 100 μM [1]. This is mechanistically significant because naturally occurring NIQ alkaloids bearing C-3 oxygenation—such as ancistrobenomines A–C, which feature a hydroxymethylene at C-3—are among the most potently cytotoxic members of the class, with ancistrobenomine B showing IC50 values of 3.5–26.5 μM against CCRF-CEM leukemia cells [2]. The availability of the C-1 aldehyde and alcohol derivatives, and the demonstrated synthetic tractability of C-1 modification, provides a chemical handle for diversification (e.g., reductive amination, Grignard addition, oxime formation) that is absent in the parent compound's 1,3-dimethyl substitution.

Derivatization Aldehyde handle Alcohol handle Medicinal chemistry diversification

Computed Physicochemical and Drug-Likeness Profile: No ADMET Liability Flags vs. Complex NIQ Alkaloids

The computed physicochemical profile of 6,8-dimethoxy-1,3-dimethylisoquinoline reveals no violations of Lipinski's rule of five (MW 217.26, XLogP3 2.8, 0 HBD, 3 HBA) and no rotatable bond count excess (2 rotatable bonds) [1]. In contrast, fully elaborated NIQ alkaloids such as ancistrocladine and hamatine (MW ~407, logP typically >4, 1 HBD, 5 HBA, 5–6 rotatable bonds) approach or exceed rule-of-five thresholds [2]. The topological polar surface area of 31.4 Ų for the target compound predicts good membrane permeability, whereas the TPSA of NIQ alkaloids bearing additional methoxy and hydroxy groups on the naphthyl ring typically exceeds 50 Ų, potentially limiting passive diffusion [1]. Furthermore, the absence of a stereogenic center and atropisomeric biaryl axis—both present in all natural NIQ alkaloids—eliminates the need for chiral separation and atropisomer stability monitoring, significantly simplifying analytical quality control and formulation development [1].

Drug-likeness ADMET prediction Rule-of-five Physicochemical profiling

Validated Application Scenarios for 6,8-Dimethoxy-1,3-dimethylisoquinoline Based on Quantitative Differentiation Evidence


Naphthylisoquinoline Pharmacophore Deconvolution and Minimal Pharmacophore Mapping

Researchers studying the structure–activity relationships of naphthylisoquinoline alkaloids can use 6,8-dimethoxy-1,3-dimethylisoquinoline as the minimal pharmacophore probe to systematically dissect the contribution of the isoquinoline core versus the naphthyl moiety to cytotoxicity. The compound's demonstrated cytotoxic activity at 50–100 μM across H1299, MDA-MB-468, and MCF7 cell lines [1] confirms that the isoquinoline core alone is sufficient for measurable activity, supporting its use as a baseline comparator in SAR studies where incremental addition of the naphthyl unit, C-3 oxidation, or C-5 biaryl coupling can be correlated with potency gains (e.g., toward ancistrobenomine B-level activity in the low micromolar range [2]).

Fragment-Based Drug Discovery Starting Point for Cytotoxic Agent Development

With MW 217.26, 16 heavy atoms, and full compliance with the rule of three for fragment-based drug discovery (MW <300, clogP ≤3, HBD ≤3, HBA ≤3), this compound is an ideal fragment hit for screening campaigns targeting cancer-relevant protein targets [1]. Its measured cytotoxicity in phenotypic assays provides a phenotypic anchoring endpoint, while its C-1 aldehyde derivative (23) and alcohol derivative (24) offer validated vectors for fragment growing [1]. The two published synthetic routes with 22–27% overall yield ensure adequate supply for fragment elaboration [1].

Synthetic Methodology Benchmarking and Process Chemistry Development

The existence of two mechanistically distinct total synthesis routes—a 6-step Stille/6π-electrocyclization approach (22% yield) [1] and a 3-step Ru-catalyzed C–H activation approach (27.3% yield) [2]—establishes this compound as a benchmark substrate for evaluating new isoquinoline synthetic methodologies. The quantitative step-count and yield data provide clear performance metrics against which novel catalytic approaches (e.g., photoredox, electrochemical, or metal-free cyclizations) can be compared, making this compound a valuable reference standard for synthetic chemistry groups developing heterocycle construction methods.

Oxidation-State-Dependent Biological Profiling in Anticancer vs. Antiplasmodial Target Engagement

Because the fully aromatic isoquinoline scaffold (represented by this compound) correlates with cytotoxic activity [1], while the 3,4-dihydro scaffold (represented by ancistrotanzanines and related alkaloids) correlates with antiplasmodial activity [3], this compound serves as a chemical probe for oxidation-state-dependent target engagement studies. Systematic profiling of the aromatic versus dihydro core across cancer and parasite cell-based assays can identify oxidation-state-specific targets, informing the design of selective NIQ-derived therapeutics.

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